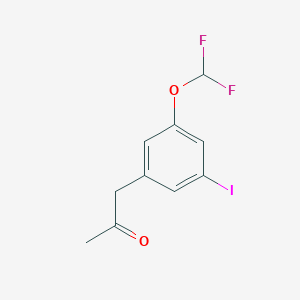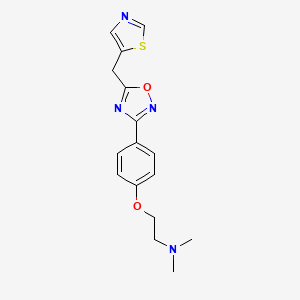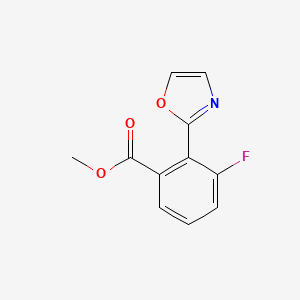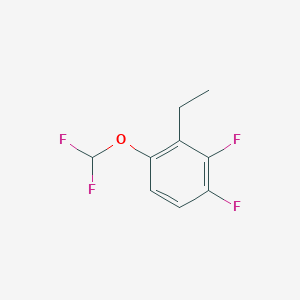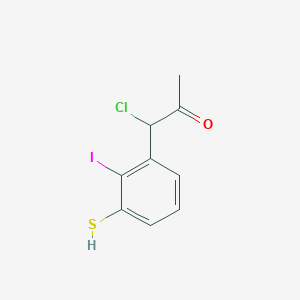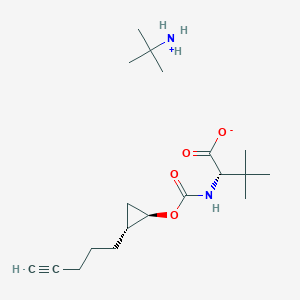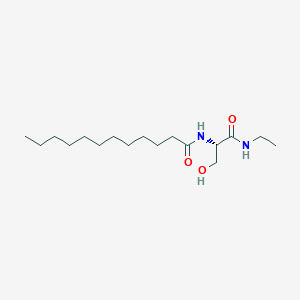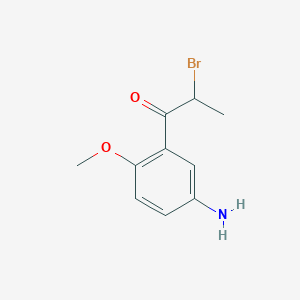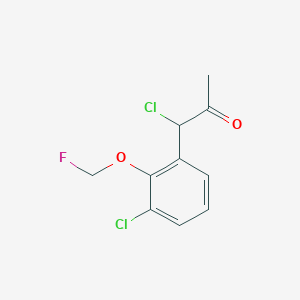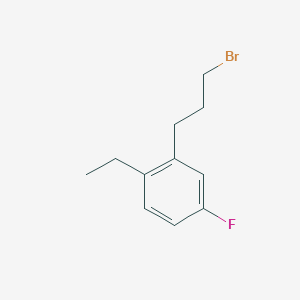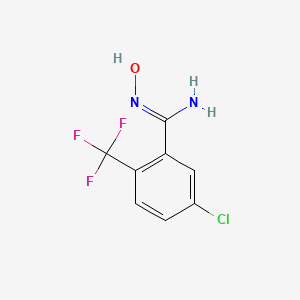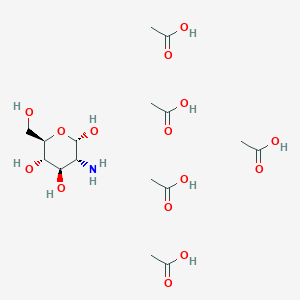
acetic acid;(2S,3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-D-Glucosamine Pentaacetate: is a carbohydrate derivative that belongs to the glycoconjugates family. It is an acetylated form of alpha-D-glucosamine and is used in the synthesis of glycoproteins and glycosaminoglycans . This compound has significant applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Alpha-D-Glucosamine Pentaacetate is typically synthesized through the acetylation of D-glucose. The process involves treating D-glucose with acetic anhydride in the presence of a catalyst such as perchloric acid, sulphuric acid, or pyridine . The reaction is carried out at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of Alpha-D-Glucosamine Pentaacetate involves large-scale acetylation reactions. The process is optimized to achieve high yields and purity. Industrial methods often use advanced catalysts and reaction conditions to enhance efficiency and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions: Alpha-D-Glucosamine Pentaacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into simpler sugar derivatives.
Substitution: Substitution reactions involve replacing one or more acetyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like hydrochloric acid or sodium hydroxide are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of glucosaminic acid derivatives.
Reduction: Production of deacetylated glucosamine.
Substitution: Generation of various substituted glucosamine derivatives.
Aplicaciones Científicas De Investigación
Alpha-D-Glucosamine Pentaacetate has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of Alpha-D-Glucosamine Pentaacetate involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Beta-D-Glucosamine Pentaacetate: Another acetylated form of glucosamine with similar properties but different stereochemistry.
N-Acetylglucosamine: A related compound used in the synthesis of glycosaminoglycans and proteoglycans.
Uniqueness: Alpha-D-Glucosamine Pentaacetate is unique due to its specific acetylation pattern and its ability to participate in a wide range of chemical reactions. Its applications in various fields make it a valuable compound for scientific research and industrial use .
Propiedades
Fórmula molecular |
C16H33NO15 |
|---|---|
Peso molecular |
479.4 g/mol |
Nombre IUPAC |
acetic acid;(2S,3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol |
InChI |
InChI=1S/C6H13NO5.5C2H4O2/c7-3-5(10)4(9)2(1-8)12-6(3)11;5*1-2(3)4/h2-6,8-11H,1,7H2;5*1H3,(H,3,4)/t2-,3-,4-,5-,6+;;;;;/m1...../s1 |
Clave InChI |
STTVBAVCXJIOBC-PEIQMCPGSA-N |
SMILES isomérico |
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)N)O)O)O |
SMILES canónico |
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.C(C1C(C(C(C(O1)O)N)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


